molecular formula C16H25N3O2S B2880789 2-(cyclopentylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 2034528-43-1

2-(cyclopentylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2880789
CAS No.: 2034528-43-1
M. Wt: 323.46
InChI Key: NJULSHMUADPNMB-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including a cyclopentylsulfanyl group, an oxan-2-ylmethyl group, and a pyrazolyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. The cyclopentylsulfanyl group is introduced through a nucleophilic substitution reaction, while the oxan-2-ylmethyl group is added via an alkylation reaction. The final step involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
  • 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols

Uniqueness

2-(cyclopentylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c20-16(12-22-15-6-1-2-7-15)18-13-9-17-19(10-13)11-14-5-3-4-8-21-14/h9-10,14-15H,1-8,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJULSHMUADPNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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